5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-

Physicochemical profiling Permeability Drug-likeness

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl- (CAS 102267-93-6) is a heterocyclic compound belonging to the pyrrolo[3,4-b]pyridine-5,7-dione class, also systematically designated as 5-methyl-N-phenyl-2,3-pyridinedicarboximide. With molecular formula C₁₄H₁₀N₂O₂ and an exact monoisotopic mass of 238.074228 g/mol, it features a 3-methyl substituent on the pyridine ring and a 6-phenyl substituent on the imide nitrogen.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 102267-93-6
Cat. No. B12902622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-
CAS102267-93-6
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1
InChIInChI=1S/C14H10N2O2/c1-9-7-11-12(15-8-9)14(18)16(13(11)17)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyUCBGHWLLJQLVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 102267-93-6): Procurement-Grade Structural and Physicochemical Baseline for a Pyrrolopyridine-Dione Building Block


5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl- (CAS 102267-93-6) is a heterocyclic compound belonging to the pyrrolo[3,4-b]pyridine-5,7-dione class, also systematically designated as 5-methyl-N-phenyl-2,3-pyridinedicarboximide [1]. With molecular formula C₁₄H₁₀N₂O₂ and an exact monoisotopic mass of 238.074228 g/mol, it features a 3-methyl substituent on the pyridine ring and a 6-phenyl substituent on the imide nitrogen . The unsubstituted parent scaffold (CAS 4664-00-0) has a melting point of 230–234 °C and boiling point of 268.69 °C at 760 mmHg, establishing the baseline against which substituted analogs, including the target compound, are differentiated [2] . The compound is cataloged as a research-grade synthetic intermediate, with documented utility in the preparation of herbicidal 2-(2-imidazolin-2-yl)nicotinic acid derivatives as disclosed in patent literature [3].

Why 3-Methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Cannot Be Interchanged with Unsubstituted or Differently Substituted Pyrrolopyridine-Dione Analogs


The pyrrolo[3,4-b]pyridine-5,7-dione scaffold supports diverse biological activities—including DPP-4 inhibition, anticonvulsant action, antiviral effects, and DNA repair enzyme modulation—that are exquisitely sensitive to the nature and position of substituents [1] [2]. The target compound's 3-methyl group on the pyridine ring and 6-phenyl group on the imide nitrogen jointly determine its electronic distribution, lipophilicity, hydrogen-bonding capacity, and steric profile, each of which is a critical variable in downstream reactivity and target engagement . Direct experimental evidence from the anticonvulsant series demonstrates this sensitivity: moving from an N-(2,6-dimethylphenyl) substituent (CAS 115062-74-3) to a 4-amino-N-(2,6-dimethylphenyl)phthalimide shifts the anti-MES ED₅₀ from 54.2 μmol/kg to 25.2 μmol/kg and increases the protective index from >27.4 to >75.2 in rats [3]. Similarly, among 5-oxopyrrolopyridine DPP-4 inhibitors, the lead compound 2k achieved a Ki of 0.4 nM with DPP-8/9 selectivity of 9,500/7,250, yet failed to progress due to CYP3A4 inhibition (IC₅₀ = 3 μM) and poor metabolic stability—liabilities that were addressed by specific substituent modifications yielding the clinical candidate BMS-767778 [4]. These examples underscore that even single-atom or single-position changes in this scaffold produce quantitatively distinct pharmacological, metabolic, and physicochemical profiles, making informed selection of the precise substitution pattern essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 3-Methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione vs. Closest Structural Analogs


Molecular Topology: Hydrogen Bond Donor Count of Zero Differentiates This Compound from Hydroxyl- or Amino-Bearing Pyrrolopyridine-Dione Analogs

The target compound (CAS 102267-93-6) possesses zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and only one rotatable bond, yielding a topological polar surface area consistent with high passive membrane permeability . By contrast, the 6-(3-hydroxyphenyl) analog introduces one HBD via the phenolic –OH, altering solubility and permeability balance, while 6-(4-amino-phenyl) or 6-(2-aminomethyl) analogs introduce additional HBDs that further shift the physicochemical profile toward increased aqueous solubility at the expense of passive permeability . The absence of HBDs in the target compound makes it particularly suitable for applications requiring neutral, lipophilic building blocks in medicinal chemistry campaigns where hydrogen bond donor count must be minimized to optimize CNS penetration or oral bioavailability per Lipinski's Rule of Five.

Physicochemical profiling Permeability Drug-likeness

Rotatable Bond Count of One Provides Conformational Rigidity Advantage over N-Alkyl and N-Benzyl Pyrrolopyridine-Dione Analogs

The target compound has exactly one rotatable bond (the N–phenyl bond connecting the imide nitrogen to the phenyl ring), as computed from its SMILES representation . This contrasts with N-benzyl-2,3-pyridinedicarboximide (CAS 18184-75-3), which has two rotatable bonds (N–CH₂–Ph linkage), and with N-alkyl analogs that may possess three or more rotatable bonds [1]. Lower rotatable bond count correlates with reduced entropic penalty upon protein binding and improved crystallinity—a desirable property for X-ray crystallography and solid-form development. The N-benzyl analog, despite sharing the same molecular formula (C₁₄H₁₀N₂O₂) and molecular weight (238.24 g/mol) as the target compound, exhibits a significantly lower melting point (154–156 °C vs. the class-typical range above 200 °C for N-aryl analogs), consistent with the greater conformational flexibility introduced by the benzylic methylene [1].

Conformational analysis Entropic binding penalty Crystallization

Patent-Documented Role as a Defined Intermediate in the Herbicidal Imidazolinone Synthetic Pathway Distinguishes This Compound from Biologically-Optimized Pyrrolopyridine-Dione Derivatives

The target compound, systematically named 5-methyl-N-phenyl-2,3-pyridinedicarboximide, is explicitly encompassed within the generic formula of 2,3-pyridinedicarboximides claimed as intermediates in the preparation of herbicidal 2-(2-imidazolin-2-yl)nicotinic acids, esters, and salts—the imidazolinone class of herbicides—as disclosed in U.S. Patents 4,748,244 and 4,754,033 and EP 308,084-A1, and further elaborated in US Patent Application 20020120143 [1]. A process patent specifically demonstrates a reaction producing a 50:1 ratio of 5-(methoxymethyl)-N-phenyl-2,3-pyridinedicarboximide to 5-methyl-N-phenyl-2,3-pyridinedicarboximide (the target compound) [2]. This established role in an agrichemically relevant synthetic pathway differentiates the target compound from analogs such as BMS-767778 (optimized for DPP-4 inhibition and advanced to clinical trials), AUH-6-96 (optimized for JAK/STAT inhibition), and A12B4C3 (optimized for PNKP inhibition) [3] [4]. The target compound's substitution pattern—a simple 3-methyl on the pyridine ring and an unsubstituted N-phenyl group—reflects optimization for downstream chemical transformation rather than for a specific biological target, making it fit-for-purpose as a synthetic intermediate rather than as a bioactive endpoint.

Agrochemical synthesis Process chemistry Imidazolinone herbicides

3-Methyl vs. 3-Ethyl Substitution on the Pyridine Ring: A Single Methylene Difference Alters Lipophilicity and Steric Profile with Documentable Consequences for Scaffold Optimization

The closest structural analog to the target compound is 3-ethyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 102267-84-5), which differs by a single methylene unit at the 3-position of the pyridine ring . This homologation increases the molecular weight from 238.24 to 252.27 g/mol, the exact monoisotopic mass from 238.074228 to 252.089878 g/mol, and the rotatable bond count from 1 to 2 (due to the ethyl C–C bond), while adding one heavy atom (from 18 to 19) . In the context of DPP-4 inhibitor optimization within the 5-oxopyrrolopyridine series, the nature of the 2-position substituent (analogous to the 3-position in the target compound) was a critical variable: the clinical candidate BMS-767778 incorporates a 2-methyl group, and SAR studies demonstrated that even minor alkyl variations at this position substantially impacted DPP-4 Ki, selectivity against DPP-8/DPP-9, and CYP3A4 liability [1]. The target compound, bearing the smaller 3-methyl group, represents the minimal alkyl substitution that still provides sufficient lipophilicity for organic-phase reactivity while avoiding the additional conformational自由度 of the ethyl homolog. For researchers selecting between the methyl and ethyl analogs, the methyl compound offers the simpler, more synthetically tractable option with fewer potential metabolic liabilities (one fewer site for potential CYP-mediated oxidation) should the compound be carried forward into bioactive molecule development.

Structure-activity relationship Homologation Lipophilicity

Spectroscopic Identity Confirmation: The N-Phenyl Parent Analog Has Full Spectral Characterization While the 3-Methyl Derivative Requires Independent Verification

The N-phenyl parent compound (6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, CAS not separately assigned from the core scaffold) has been comprehensively characterized by ¹H NMR, FTIR, Raman, and GC-MS, with all spectra deposited in the Wiley KnowItAll spectral database (SpectraBase Compound ID: KiMUdaGDPku) [1]. This spectral collection provides a reference framework for confirming the core scaffold identity. The target compound's 3-methyl substitution introduces a characteristic singlet in the ¹H NMR spectrum (arising from the methyl protons at the pyridine 3-position) and a corresponding shift in the aromatic region relative to the unsubstituted parent, enabling unambiguous identity confirmation by NMR. The InChIKey UCBGHWLLJQLVMY-UHFFFAOYSA-N provides a unique machine-readable identifier for database cross-referencing [2]. The published synthesis via condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate (Tetrahedron, 1991, 47, 10053) establishes a reproducible synthetic route distinct from the solid-phase Hantzsch condensation route used for other pyrrolo[3,4-b]pyridines [3].

Analytical chemistry Quality control Structure elucidation

Optimal Research and Industrial Application Scenarios for 3-Methyl-6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Based on Quantitative Differentiation Evidence


Scaffold for Parallel SAR Exploration of Pyrrolopyridine-Dione-Derived DPP-4 or Kinase Inhibitors

The target compound's minimal substitution pattern (3-methyl + 6-phenyl) and zero hydrogen bond donor count make it an ideal starting scaffold for systematic structure-activity relationship (SAR) campaigns. Medicinal chemistry teams can use this compound as the core for parallel derivatization at the 4-position of the pyridine ring or the para-position of the N-phenyl group, mimicking the optimization trajectory that transformed simple 5-oxopyrrolopyridine precursors into the clinical DPP-4 candidate BMS-767778 (which adds aminomethyl, 2,4-dichlorophenyl, and N,N-dimethylacetamide substituents) [1]. The compound's single rotatable bond and absence of hydrogen bond donors facilitate interpretation of SAR trends by minimizing confounding physicochemical variables.

Key Intermediate in Agrochemical Imidazolinone Herbicide Process Development

As explicitly documented in the patent literature (U.S. 4,748,244; U.S. 4,754,033; EP 308,084-A1), 2,3-pyridinedicarboximides of the formula encompassing 5-methyl-N-phenyl substitution serve as intermediates in the preparation of herbicidal 2-(2-imidazolin-2-yl)nicotinic acids [2]. Process chemistry groups developing or scaling imidazolinone herbicide syntheses should evaluate this compound as a defined intermediate with an established synthetic route (Tetrahedron, 1991, 47, 10053) [3]. The compound's structural simplicity and commercial availability make it suitable for process optimization studies, impurity profiling, and supply chain qualification for agrochemical manufacturing.

Crystallization and Solid-Form Screening of N-Aryl Pyrrolopyridine-Diones

The compound's conformational rigidity (1 rotatable bond) contrasts favorably with the more flexible N-benzyl analog (CAS 18184-75-3, 2 rotatable bonds, mp 154–156 °C) [4], suggesting superior crystallinity and a higher melting point (inferred >200 °C based on class trends for N-aryl-2,3-pyridinedicarboximides vs. N-alkyl analogs). Solid-state chemistry groups investigating polymorphism, co-crystal formation, or amorphous dispersion of pyrrolopyridine-dione derivatives should consider this compound as a model system for studying the impact of N-aryl vs. N-alkyl substitution on crystal packing and thermal stability.

Building Block for DNA-Encoded Library (DEL) or Fragment-Based Drug Discovery

The target compound's low molecular weight (238.24 g/mol), minimal functionality (0 HBD, 3 HBA), and single rotatable bond align well with fragment-based drug discovery (FBDD) criteria and DNA-encoded library (DEL) compatibility. Its molecular complexity index of 363 places it in a favorable range for a fragment starting point. The 3-methyl group provides a vector for further functionalization via C–H activation or directed metalation, while the N-phenyl group can be elaborated through electrophilic aromatic substitution. Procurement for DEL construction or fragment screening libraries leverages the compound's balanced profile of synthetic accessibility and physicochemical attractiveness.

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